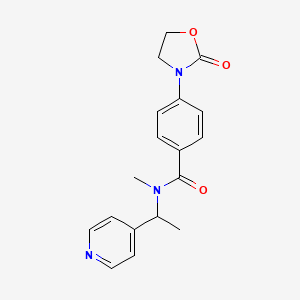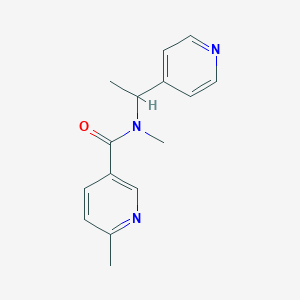
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves its ability to inhibit the activity of certain enzymes and receptors. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to inhibit the activity of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4), which are involved in cancer and inflammation, respectively. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide also acts as an antagonist of the nicotinic acetylcholine receptor (nAChR), which is involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide are mainly related to its ability to inhibit HDAC, PDE4, and nAChR. Inhibition of HDAC leads to the acetylation of histones, which can alter gene expression and induce apoptosis in cancer cells. Inhibition of PDE4 leads to the suppression of pro-inflammatory cytokines, which can reduce inflammation. Inhibition of nAChR leads to the reduction of oxidative stress and inflammation, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide for lab experiments is its ability to selectively inhibit HDAC, PDE4, and nAChR, which makes it a useful tool for studying the role of these enzymes and receptors in various diseases. However, one limitation of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide is its low solubility, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
For the research of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide and to identify potential side effects.
Synthesemethoden
The synthesis of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves the reaction of N-methylpiperidin-4-amine with 4-chloro-1-butanol, followed by acetylation with acetic anhydride and pyridine. The resulting product is then treated with 1-bromoethyl-4-methylbenzene to obtain 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to reduce inflammation by inhibiting the activation of NF-κB and suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(14-4-8-17-9-5-14)18(3)16(21)15-6-10-19(11-7-15)13(2)20/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWEPWHMTUIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)






![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)

![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)
